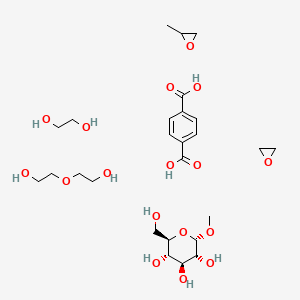
N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine is an organic compound that belongs to the class of amines This compound is characterized by the presence of benzyl and benzyloxy groups attached to an ethanamine backbone, with a chloroethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with sodium benzyloxide to form benzyl benzyloxy ether.
Amination: The intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethylamine group.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiols can be employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Ethylamine derivatives.
Substitution: Azidoethyl or thioethyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds, particularly those with anticancer properties.
Industry: It may be used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to biological effects such as enzyme inhibition or DNA alkylation. These interactions are mediated through pathways involving nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-2-(benzyloxy)ethan-1-amine: Lacks the chloroethyl group, making it less reactive in nucleophilic substitution reactions.
N-Benzyl-2-(benzyloxy)-N-methyl-ethan-1-amine:
Uniqueness: N-Benzyl-2-(benzyloxy)-N-(2-chloroethyl)ethan-1-amine is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential for biological interactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93509-76-3 |
|---|---|
Molekularformel |
C18H22ClNO |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
N-benzyl-N-(2-chloroethyl)-2-phenylmethoxyethanamine |
InChI |
InChI=1S/C18H22ClNO/c19-11-12-20(15-17-7-3-1-4-8-17)13-14-21-16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI-Schlüssel |
AYAGNMSWCFITKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CCOCC2=CC=CC=C2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



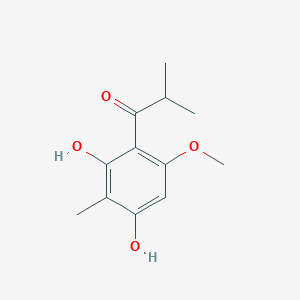

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)

![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)

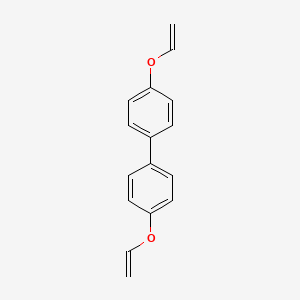
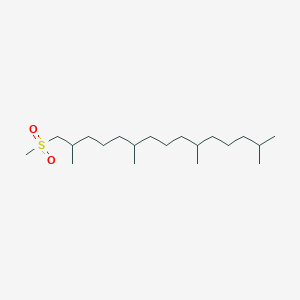
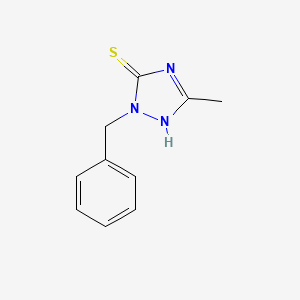
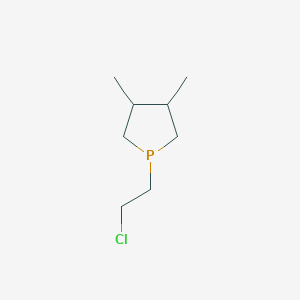
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
